(1R,2R)-2-(4-cyanobenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-(4-cyanobenzoyl)cyclohexane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclohexane ring substituted with a cyanobenzoyl group and a carboxylic acid group, makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(4-cyanobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives and 4-cyanobenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often using a base such as triethylamine to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(4-cyanobenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyanobenzoyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon can be used to facilitate hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,2R)-2-(4-cyanobenzoyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(4-cyanobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-dicarboxylic acid: A similar compound with two carboxylic acid groups.
4-Cyanobenzoic acid: Shares the cyanobenzoyl group but lacks the cyclohexane ring.
Cyclohexane-1-carboxylic acid: Similar structure but without the cyanobenzoyl group.
Uniqueness
(1R,2R)-2-(4-cyanobenzoyl)cyclohexane-1-carboxylic acid is unique due to its chiral nature and the presence of both a cyanobenzoyl group and a carboxylic acid group. This combination of features makes it particularly valuable for research and application in various fields.
Properties
CAS No. |
820991-11-5 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(1R,2R)-2-(4-cyanobenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H15NO3/c16-9-10-5-7-11(8-6-10)14(17)12-3-1-2-4-13(12)15(18)19/h5-8,12-13H,1-4H2,(H,18,19)/t12-,13-/m1/s1 |
InChI Key |
SNUYYDFOHUXKSE-CHWSQXEVSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)C#N)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
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